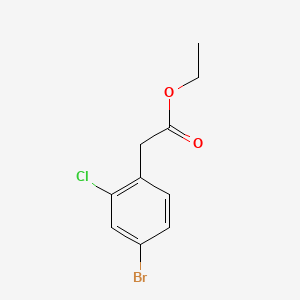
Brodimoprim-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brodimoprim-d6 is a deuterated analog of brodimoprim, a potent antibacterial agent. It is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. This compound is known for its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of gram-positive and gram-negative bacteria.
作用機序
生化学分析
Biochemical Properties
Brodimoprim-d6, like its parent compound Brodimoprim, is known to interact with bacterial dihydrofolate reductase . This enzyme plays a crucial role in the folate pathway, which is essential for the synthesis of nucleotides in bacterial cells . By inhibiting this enzyme, this compound can effectively halt bacterial growth .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial growth. This is achieved by its interaction with bacterial dihydrofolate reductase, leading to a disruption in the synthesis of nucleotides and subsequent inhibition of DNA replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts this process, leading to a halt in DNA replication and bacterial growth .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Brodimoprim, given their structural similarity. Brodimoprim acts on the folate pathway, specifically inhibiting the enzyme dihydrofolate reductase . This disrupts the synthesis of nucleotides, a crucial component for DNA replication .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydrofolate reductase
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of brodimoprim-d6 involves several steps:
Starting Material: The process begins with dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.
Hydroxylamine Treatment: This compound is treated with hydroxylamine in polyphosphoric acid to form the hydroxamide.
Further Treatment: Further treatment with polyphosphoric acid leads to methyl 4-amino-3,5-dimethoxybenzoate.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form methyl 4-bromo-3,5-dimethoxybenzoate.
Saponification: The ester is then saponified to form 4-bromo-3,5-dimethoxybenzoic acid.
Halogenation: Halogenation with thionyl chloride gives 4-bromo-3,5-dimethoxybenzoyl chloride.
Rosenmund Reduction: This compound is reduced to 4-bromo-3,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with 3-methoxypropionitrile.
Final Condensation: Finally, condensation with guanidine completes the synthesis of brodimoprim.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Brodimoprim-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Brodimoprim-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: In biological research, it serves as a tool to study the inhibition of bacterial dihydrofolate reductase.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial agents.
類似化合物との比較
Trimethoprim: The parent compound from which brodimoprim-d6 is derived.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used in the treatment of malaria.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using mass spectrometry. Its selective inhibition of bacterial dihydrofolate reductase also makes it a valuable tool in antibacterial research.
特性
IUPAC Name |
5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)


![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
